molecular formula C13H18O B151712 (4-Phenylcyclohexyl)methanol CAS No. 83811-73-8

(4-Phenylcyclohexyl)methanol

Cat. No. B151712
CAS RN: 83811-73-8
M. Wt: 190.28 g/mol
InChI Key: SRPDEHMURXAMGW-UHFFFAOYSA-N
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Description

The compound (4-Phenylcyclohexyl)methanol is not directly synthesized or analyzed in the provided papers. However, related compounds and methodologies that could potentially be applied to the synthesis or analysis of (4-Phenylcyclohexyl)methanol are discussed. For instance, the synthesis of related cyclic compounds through the reduction of cyclic sulfonamides and the Prins-type cyclization reaction are mentioned . Additionally, the crystal structure analysis of a compound with a similar phenyl substitution pattern provides insights into the molecular conformation and interactions that might be relevant for (4-Phenylcyclohexyl)methanol .

Synthesis Analysis

The synthesis of related compounds involves the reduction of cyclic sulfonamides, which are prepared using a stereoselective intramolecular Heck reaction . Another method mentioned is the Prins-type cyclization reaction catalyzed by hafnium triflate, which is used to synthesize 4-substituted cyclic methanol derivatives . These methods could potentially be adapted for the synthesis of (4-Phenylcyclohexyl)methanol.

Molecular Structure Analysis

The molecular structure of a related compound, (4-(3,4-bis(2,5-dimethylthiophen-3-yl)cyclopent-3-en-1-yl)phenyl)methanol, has been determined by crystallography, revealing intra- and intermolecular interactions that stabilize the molecule's conformation . This information could be useful in predicting the molecular structure and conformation of (4-Phenylcyclohexyl)methanol.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of (4-Phenylcyclohexyl)methanol. However, the thermal reaction of phenylcyclobutadienoquinone with methanol is described, leading to various products depending on the reaction temperature . This suggests that the reactivity of phenyl-substituted cyclic compounds with methanol can lead to diverse outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Phenylcyclohexyl)methanol are not directly reported. Nonetheless, the crystal packing and thermal analysis of a related compound, 1,2,3,4,5-pentaphenylcyclopenta-2,4-dien-1-ol with methanol, provide insights into the potential properties of (4-Phenylcyclohexyl)methanol, such as its thermal stability and molecular interactions within the crystal lattice .

Scientific Research Applications

Catalytic Reactions and Synthesis

(4-Phenylcyclohexyl)methanol is involved in various catalytic reactions and synthetic processes. For instance, RuCl3 catalyzed N-methylation of amines using methanol, demonstrating the value of methanol in organic synthesis and its potential in energy technologies (Sarki et al., 2021). Similarly, the photochemistry of 4-cyanobenzoic acid esters of trans- and cis-2-phenylcyclohexanol showed the formation of various products via a Norrish Type II-like reaction, highlighting the complex photochemical behavior of related compounds (Pincock et al., 2001).

Pharmacological Synthesis and Functionalization

In pharmacological contexts, (4-Phenylcyclohexyl)methanol derivatives are used for synthesizing and functionalizing pharmaceutical agents. This includes the creation of homoallylic ethers and other functionalized compounds, relevant in the development of various pharmaceuticals (Honda et al., 2009).

Lipid Dynamics in Biological Studies

In biological studies, methanol, a related compound, affects lipid dynamics significantly. It is used in studying transmembrane proteins/peptides, where it influences lipid transfer and flip-flop kinetics in biomembranes (Nguyen et al., 2019).

Material Chemistry Applications

(4-Phenylcyclohexyl)methanol derivatives find applications in materials chemistry as well. For example, tris(4-azidophenyl)methanol, a related compound, serves as a novel multifunctional thiol protecting group, indicating its versatility in chemical applications (Qiu et al., 2023).

Methanol Synthesis and Utilization

The broader field of methanol synthesis and utilization, closely related to (4-Phenylcyclohexyl)methanol, is a significant area of research. Developments in catalysts and processes for methanol production, its use as a chemical feedstock, and implications for green fuel cells are critical aspects of this research (Leonzio et al., 2019).

Environmental Impact and Safety Studies

Studies on compounds like 4-Methyl cyclohexane methanol (MCHM), related to (4-Phenylcyclohexyl)methanol, focus on environmental safety and impact. Investigations into the transport mechanisms and fate of MCHM in coal beneficiation plants assess its effects on water and air quality, crucial for environmental safety (He et al., 2015).

Safety And Hazards

“(4-Phenylcyclohexyl)methanol” is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may be harmful if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

(4-phenylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPDEHMURXAMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylcyclohexyl)methanol

Synthesis routes and methods I

Procedure details

Dried tetrahydrofuran (THF) (420 ml) was added to aluminum-lithium hydride (11.1 g, 0.293 mol) and the mixture was vigorously agitated. To the mixture was dropwise added a solution of methyl trans-4-phenylcyclohexanecarboxylate (II) (64.0 g, 0.293 mol) dissolved in THF (70 ml) while the reaction temperature was kept at 20° C. or lower. After completion of the dropwise addition, the mixture was warmed up to 55° C., reacted for 2 hours and cooled. Ethyl acetate (12 ml) and water (100 ml) were then added, followed by adding 18% sulfuric acid (350 ml) to give two separated layers: tetrahydrofuran layer and water layer. n-Heptane (200 ml) was added and the mixture was transferred into a separating funnel, followed by washing it with water (500 ml), washing with a 2% sodium carbonate aqueous solution (500 ml) and further washing with water till the aqueous layer becomes neutral. Heptane and THF were distilled off and the solid remaining in the distilation kessel was recrystallized from heptane (20 ml), and separated by filtration, followed by drying crystals to obtain 4-phenyl-cyclohexylmethylalcohol (III) (51.4 g) having a melting point of 47.3°~48.5° C.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
11.1 g
Type
reactant
Reaction Step Six
Quantity
420 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A suspension of LiAlH4 (0.56 g, 14.8 mmol, 2.0 equiv) was prepared under argon in 50 mL of anhydrous THF (50 mL) kept at 0° C. A solution of 4-phenyl-cyclohexanecarboxylic acid (1.5 g, 7.34 mmol, 1.0 equiv) in 50 mL of THF was added dropwise over a 20 min period. The reaction mixture was stirred at ambient temperature for 1.5 h and then cooled to 0° C. The excess hydride reagent was carefully quenched under argon by dropwise addition of 1 N HCl. After quenching, the reaction mixture was extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated to give the title product as a colorless oil (1.9 g crude) which was used without further purification.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dry tetrahydrofuran (THF)(420 ml) was added to lithium aluminum hydride (11.1 g, 0.293 mol), and while the mixture was vigorously agitated, there was dropwise added a soltuion obtained by dissolving trans-4-phenylcyclohexanecarboxylic acid methyl ester (II) (64.0 g, 0.293 mol) in THF (70 ml), at a reaction temperature kept at 20° C. or lower. After completion of the addition, the reaction mixture was warmed up to 55° C., followed by reacting it for 2 hours and cooling. Ethyl acetate (12 ml) and water (100 ml) were then added, followed by adding a 1N aqueous solution of sulfuric acid (350 ml) to dissolve inorganic matter, separating the resulting organic layer and aqueous layer from one another, adding n-heptane (200 ml) to extract the organic layer, washing the extract solution with water 500 ml), then washing with a 2% aqueous solution of Na2CO3, further washing with water until the aqueous layer became neutral, distilling off n-heptane and THF, recrystallizing the resulting solid as residue from n-heptane (20 ml), filtering off crystals and drying to obtain 4-phenylcyclohexylmethanol (III) (51.4 g). M.P. 47.3°~48.5° C.
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Dry tetrahydrofuran (THF) (420 ml) was added to lithiumaluminum hydride (11.1 g, 0.293 mol) and the mixture was vigorously agitated, followed by dropwise adding to the mixture, a solution obtained by dissolving trans-4-phenylcyclohexanecarboxylic acid methyl ester (II) (64.0 g, 0.293 mol) in THF (70 ml), while keeping the reaction temperature at 20° C. or lower. After completion of the dropwise addition, the reaction mixture was warmed up to 55° C., reacted for 2 hours and cooled, followed by adding ethyl acetate (12 ml) and water (100 ml), and then adding 18% sulfuric acid (350 ml) to form two separated layers of a tetrahydrofuran layer and an aqueous layer. n-Heptane (200 ml) was added to the former layer and the mixture was transferred into a separating funnel, followed by washing with water (500 ml), washing with 2% aqueous solution of sodium carbonate (500 ml), further washing with water till the aqueous layer became neutral, distilling off n-heptane and THF, recrystallizing solid as still residue from n-heptane (20 ml), filtering off the resulting crystals and drying to obtain 4-phenylcyclohexylmethanol (III) (51.4 g). M.P. 47.3°~48.5° C.
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
11.1 g
Type
reactant
Reaction Step Five
Quantity
420 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Phenylcyclohexyl)methanol
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Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
2
Citations
I Gorokhovik, S Rieder, G Povie, P Renaud - Arkivoc, 2014 - boris.unibe.ch
The preparation of 9-alkyl-9-borafluorenes and their use as radical precursors in chain reactions were investigated. These organoboranes were found to be excellent precursors of …
Number of citations: 5 boris.unibe.ch
F Emmetiere, AJ Grenning - Synthesis, 2020 - thieme-connect.com
Functional group interconversions are essential chemical processes enabling synthesis. In this report, we describe a strategy to convert alkylidenemalononitriles into primary alcohols in …
Number of citations: 5 www.thieme-connect.com

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